molecular formula C10H10IN B8599751 5-Iodo-1-methyl-3,4-dihydroisoquinoline

5-Iodo-1-methyl-3,4-dihydroisoquinoline

Cat. No. B8599751
M. Wt: 271.10 g/mol
InChI Key: DSTBEJSPZYHZOQ-UHFFFAOYSA-N
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Patent
US08853203B2

Procedure details

7-iodo-10b-methyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione. A solution of N-(2-iodophenethyl)acetamide (16.0 g, 55.3 mmol) in DCM (600 mL) under N2, was treated dropwise with (COCl)2 (5.33 mL, 60.9 mmol). The reaction was stirred at RT for 45 min and then cooled to 0° C. FeCl3 (10.8 g, 66.4 mmol) was then added and the mixture was allowed to slowly warm to RT and stirred at RT for 18 h. An aq. solution of 2N HCl (50 mL) was added and the mixture was stirred for 2 h. The organic phase was separated, dried over Na2SO4, filtered and concentrated in vacuo to provide the title compound as a brown solid (20.8 g) that was used as it is in the next step. UPLC-MS: MS 344.3 (M+H+); UPLC rt 1.10 min.
Name
7-iodo-10b-methyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-iodophenethyl)acetamide
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
5.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
10.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]1C(=O)C(=O)O[C:7]12[CH3:17].IC1C=CC=CC=1CCNC(=O)C.C(Cl)(C(Cl)=O)=O.Cl>C(Cl)Cl>[I:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]=[C:7]2[CH3:17]

Inputs

Step One
Name
7-iodo-10b-methyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C2CCN3C(C2=CC=C1)(OC(C3=O)=O)C
Step Two
Name
N-(2-iodophenethyl)acetamide
Quantity
16 g
Type
reactant
Smiles
IC1=C(CCNC(C)=O)C=CC=C1
Name
Quantity
5.33 mL
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
FeCl3
Quantity
10.8 g
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to RT
STIRRING
Type
STIRRING
Details
stirred at RT for 18 h
Duration
18 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
IC1=C2CCN=C(C2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.